Manganese, tricarbonyl-pi-cyclopentadienyl-

描述

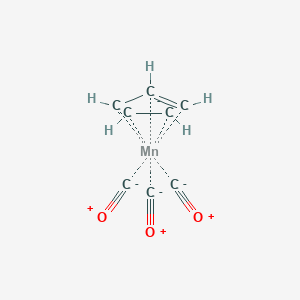

Manganese, tricarbonyl(pi-cyclopentadienyl)- (CpMn(CO)₃, CAS 12079-65-1) is an organomanganese complex consisting of a manganese center coordinated to a cyclopentadienyl (C₅H₅⁻) ligand and three carbonyl (CO) groups. This compound belongs to the class of piano-stool complexes, where the cyclopentadienyl ligand provides π-bonding stability, and the carbonyl groups enhance electron-withdrawing effects. Synthesized via reactions of manganese precursors with cyclopentadienyl reagents, CpMn(CO)₃ serves as a precursor in organometallic catalysis and materials science .

Key structural features include:

属性

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDTHIEZAWVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5MnO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12079-65-1 | |

| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

准备方法

Reaction Mechanism and General Procedure

The process involves two key steps:

-

Synthesis of Diamine Manganese Tricarbonyl Halides :

Manganese pentacarbonyl halides (e.g., Mn(CO)₅X, X = Cl, Br, I) react with amines (e.g., pyridine, aniline) to form [A-Mn(CO)₃X], where A represents two monoamines or one diamine. For example, di(pyridine)manganese tricarbonyl bromide forms via:

-

Alkali Metal Cyclopentadienide Substitution :

The diamine complex reacts with alkali metal cyclopentadienides (MCp, M = Li, Na, K) in solvents like methanol or tetrahydrofuran (THF) at 20–150°C. For instance, ethylcyclopentadienyl lithium and di(aniline)manganese tricarbonyl chloride yield ethyl-substituted cymantrene at 65°C in methanol:

Optimized Conditions and Yields

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Di(aniline)Mn(CO)₃Cl + Li(C₅H₄Et) | Methanol | 65 | 4 | 85 | |

| Di(pyridine)Mn(CO)₃Br + NaCp | THF | 25 | 1 | 78 | |

| Di(N-methylaniline)Mn(CO)₃I + KCp | Diethyl ether | 40 | 2 | 82 |

Advantages :

Limitations :

Direct Synthesis from Manganese Pentacarbonyl Halides

A streamlined approach utilizes Mn(CO)₅Br and NaCp without diamine intermediates, as refined by Smart et al..

Procedure and Mechanistic Insights

In anhydrous THF, Mn(CO)₅Br reacts with NaCp under reflux (66°C) for 3 hours:

This method achieves ~70% yield by avoiding competing side reactions through rigorous exclusion of moisture and oxygen.

Comparative Analysis with Diamine Method

| Parameter | Diamine Method | Direct Mn(CO)₅Br Method |

|---|---|---|

| Pressure | Atmospheric | Atmospheric |

| Precursor Complexity | High (two-step) | Low (one-step) |

| Typical Yield (%) | 75–85 | 65–70 |

| Scalability | Moderate | High |

| Solvent Compatibility | Alcohols, ethers | THF, glyme |

Trade-offs : While the direct method simplifies synthesis, yields are marginally lower due to CO ligand loss.

Alternative Pathways and Emerging Innovations

Ammonia-Based Complexes

A patent variation employs ammonia manganese tetracarbonyl bromide (NH₃Mn(CO)₄Br), formed by reacting Mn(CO)₅Br with liquid ammonia. Subsequent reaction with NaCp yields cymantrene at -33°C, though yields are suboptimal (≤60%).

UV-Assisted Ligand Substitution

UV irradiation of Mn(CO)₅Br in the presence of CpLi accelerates CO dissociation, enabling room-temperature synthesis in ethers. This method is promising for lab-scale production but requires specialized equipment.

Purification and Characterization

Cymantrene is typically isolated via fractional distillation under reduced pressure (e.g., 0.3 mmHg, 48–49°C) or recrystallization from hexane. Purity is confirmed by:

化学反应分析

Types of Reactions

Manganese, tricarbonyl-pi-cyclopentadienyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form manganese dioxide and carbon monoxide.

Reduction: It can be reduced to form manganese metal and cyclopentadiene.

Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents under an inert atmosphere.

Substitution: Ligand substitution reactions often require the use of coordinating solvents, such as tetrahydrofuran or dichloromethane, and are carried out at low temperatures to prevent decomposition.

Major Products Formed

Oxidation: Manganese dioxide and carbon monoxide.

Reduction: Manganese metal and cyclopentadiene.

Substitution: Various substituted manganese complexes, depending on the ligands used.

科学研究应用

Chemical Synthesis and Catalysis

Manganese, tricarbonyl-pi-cyclopentadienyl is widely used as a catalyst in organic synthesis. Its ability to facilitate reactions such as carbonylation and hydrogenation is particularly valuable:

- Carbonylation : The compound can catalyze the addition of carbon monoxide to organic substrates, forming carbonyl compounds. This reaction is crucial in the synthesis of pharmaceuticals and fine chemicals.

- Hydrogenation : It effectively catalyzes the hydrogenation of alkenes and alkynes, leading to the formation of saturated compounds.

The catalytic efficiency of manganese complexes has made them a focus of research for developing greener chemical processes that minimize waste and energy consumption .

Biological Imaging and Medical Applications

Recent studies have explored the potential of manganese, tricarbonyl-pi-cyclopentadienyl in biological imaging, particularly as a contrast agent in magnetic resonance imaging (MRI):

- MRI Contrast Agent : The compound's paramagnetic properties allow it to enhance the contrast in MRI scans, providing clearer images of biological tissues.

- Anticancer Research : There is ongoing research into its potential as an anticancer agent due to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells. Initial studies indicate promising results in inhibiting tumor growth .

Antibacterial Properties

Recent investigations have highlighted the antibacterial properties of manganese tricarbonyl complexes:

- A study synthesized a library of manganese tricarbonyl complexes that exhibited significant antibacterial activity against Gram-positive bacteria. The lead compounds demonstrated low toxicity against human cells, suggesting their potential as therapeutic agents .

- The mechanism of action involves targeting bacterial membranes without inducing pore formation, thereby disrupting the respiratory chain by releasing carbon monoxide ligands .

Industrial Applications

In industrial settings, manganese, tricarbonyl-pi-cyclopentadienyl is utilized for various purposes:

- Fuel Additives : It serves as an additive to improve combustion efficiency in fuels.

- Production of Fine Chemicals : The compound is involved in synthesizing specialty chemicals that require precise catalytic processes.

Case Studies

作用机制

The mechanism by which manganese, tricarbonyl-pi-cyclopentadienyl- exerts its effects involves the release of carbon monoxide ligands. These ligands can interact with various molecular targets, such as enzymes and proteins, leading to changes in their activity. The compound can also generate reactive oxygen species, which can induce oxidative stress and damage cellular components.

相似化合物的比较

Substituted Cyclopentadienyl Complexes

Methylcyclopentadienyl Manganese Tricarbonyl (MMT, CAS 12108-13-3)

MMT, (CH₃C₅H₄)Mn(CO)₃, is a methyl-substituted derivative of CpMn(CO)₃.

Key Differences :

- MMT’s methyl group increases lipophilicity, enhancing its utility in fuel additives.

- CpMn(CO)₃ is more reactive in ligand substitution reactions due to the unsubstituted cyclopentadienyl .

Dicarbonyl(methylcyclopentadienyl)(triphenylarsine)manganese (CAS 32609-88-4)

This complex replaces one CO group with a triphenylarsine ligand and introduces a methyl substituent on the cyclopentadienyl.

| Property | CpMn(CO)₃ | As-Ph₃ Derivative |

|---|---|---|

| Molecular Formula | C₈H₅MnO₃ | C₂₆H₂₃AsMnO₂ |

| Stability | Moderate | High (bulky AsPh₃ ligand) |

| Reactivity | High CO lability | Lower due to strong As–Mn bond |

Applications : Used in asymmetric catalysis, where the triphenylarsine ligand induces stereoselectivity .

Ligand-Variant Complexes

Pentacarbonyl(trifluoroacetyl)manganese (CAS 14099-62-8)

This complex replaces the cyclopentadienyl ligand with a trifluoroacetyl group and adds two CO ligands.

| Property | CpMn(CO)₃ | CF₃CO Derivative |

|---|---|---|

| Molecular Formula | C₈H₅MnO₃ | C₇F₃MnO₆ |

| Electron Density | Electron-rich (Cp donor) | Electron-poor (CF₃CO) |

| Applications | Organic synthesis | Fluorination reactions |

Key Insight: The electron-withdrawing CF₃CO group shifts redox potentials, enabling oxidative transformations .

生物活性

Manganese tricarbonyl-π-cyclopentadienyl, commonly referred to as tricarbonyl(η-cyclopentadienyl)manganese (TCM), is an organometallic compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of TCM, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

TCM is characterized by its unique structure, comprising a manganese atom coordinated to three carbonyl groups and a cyclopentadienyl ring. This configuration contributes to its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 186.06 g/mol.

Biological Activity Overview

Research indicates that TCM exhibits a range of biological activities, primarily related to its interaction with biological systems at the cellular level. Key areas of interest include:

- Toxicity and Safety : TCM has been studied for its toxicological effects in various animal models. Acute exposure has been linked to neurological symptoms, including tremors and convulsions, particularly at higher doses. Chronic exposure may lead to degenerative changes in organs such as the liver and kidneys .

- Metabolism : Studies have shown that TCM undergoes metabolic transformations in vivo. For instance, after administration in rats, significant urinary excretion of manganese was observed, suggesting that TCM is metabolized into more polar forms for excretion . The metabolism involves cytochrome P450 enzymes, which play a crucial role in the biotransformation of TCM into less toxic metabolites .

- Anticancer Activity : Some derivatives of manganese compounds similar to TCM have demonstrated anticancer properties. For example, cymantrene compounds have been reported to induce oxidative stress leading to apoptosis in cancer cells . This suggests a potential pathway for developing manganese-based therapeutics.

Case Studies

-

Acute Toxicity Assessment :

A study conducted on rats administered varying doses of TCM revealed dose-dependent neurotoxic effects. At 50 mg/kg, significant increases in urinary manganese levels were noted, alongside neurological symptoms such as convulsions . -

Metabolic Pathway Analysis :

Research utilizing rat liver microsomes indicated that TCM is metabolized through cytochrome P450 pathways, with specific isoforms being involved in its biotransformation. The Km and Vmax values for TCM metabolism were estimated at 1.0 µg/mL and 4.8 µg/min/g in lung tissue, respectively . -

Anticancer Activity Exploration :

A comparative study on cymantrene derivatives showed enhanced cytotoxic activity against various cancer cell lines when modified with functional groups that increase lipophilicity. This highlights the potential for designing more effective manganese-based anticancer agents .

Table 1: Summary of Biological Effects of TCM

Table 2: Metabolic Parameters of TCM

| Parameter | Lung Tissue | Liver Tissue |

|---|---|---|

| Km (µg/mL) | 1.0 | 20 |

| Vmax (µg/min/g) | 4.8 | 89 |

| Clearance (mL/min) | 4.5 | Similar |

常见问题

Q. What are the established synthesis methods for manganese tricarbonyl-pi-cyclopentadienyl complexes, and how do experimental conditions influence product purity?

Methodological Answer: The solvothermal method is widely used, employing organic templates (e.g., tris(2-aminoethyl)amine, TREN) to direct crystal growth. Key parameters include solvent polarity, temperature (typically 120–180°C), and reaction duration (24–72 hours). For example, TREN facilitates layered inorganic-organic hybrid structures by stabilizing Mn(II)O₄ and PO₄ tetrahedra via hydrogen bonding . Post-synthesis, purity is assessed via elemental analysis and thermogravimetric analysis (TGA) to confirm template removal. Contamination risks arise from incomplete template decomposition or solvent residues, necessitating iterative washing with polar aprotic solvents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structure of manganese tricarbonyl-pi-cyclopentadienyl derivatives?

Methodological Answer:

- X-ray powder diffraction (XRPD): Resolves crystallographic parameters (e.g., trigonal space group P3hc1 with lattice constants a = 8.8706(4) Å, c = 26.158(2) Å) .

- Infrared (IR) spectroscopy: Identifies carbonyl (CO) stretching vibrations (1900–2100 cm⁻¹) and cyclopentadienyl (Cp) ring modes .

- Photoluminescence: Detects Mn-centered electronic transitions, particularly in hybrid materials with layered architectures .

- SEM-EDS: Validates morphology and elemental composition, distinguishing Mn-rich phases from impurities.

Q. How are thermal stability and decomposition pathways of manganese tricarbonyl complexes evaluated?

Methodological Answer: TGA under inert (N₂) and oxidative (O₂) atmospheres quantifies decomposition steps. For example, hybrid Mn-phosphates show reversible dehydration at 100–150°C, while irreversible Mn-CO bond cleavage occurs above 250°C . Differential scanning calorimetry (DSC) complements TGA by identifying exothermic/endothermic events. Data interpretation requires correlating mass loss with structural changes (e.g., collapse of inorganic layers upon template removal).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on electronic properties of manganese tricarbonyl complexes?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict redox behavior. For example, discrepancies in Mn-CO bond lengths between XRD and theoretical models may arise from relativistic effects or solvent interactions in simulations. Hybrid QM/MM approaches validate experimental IR and UV-vis spectra by incorporating environmental factors . Cross-validation with photoelectron spectroscopy (PES) or X-ray absorption near-edge structure (XANES) refines computational parameters.

Q. What strategies address reproducibility challenges in synthesizing manganese tricarbonyl-pi-cyclopentadienyl complexes with controlled stereochemistry?

Methodological Answer:

- Template optimization: Replace TREN with sterically hindered amines (e.g., 1,2-diaminocyclohexane) to enforce specific coordination geometries .

- In situ monitoring: Use Raman spectroscopy or synchrotron X-ray diffraction to track nucleation and crystal growth dynamics.

- Post-synthetic modification: Introduce ligands (e.g., phosphines) to stabilize metastable intermediates identified via time-resolved mass spectrometry.

Q. How should researchers design experiments to probe catalytic mechanisms of manganese tricarbonyl complexes in C–H activation?

Methodological Answer:

- Isotopic labeling: Use deuterated substrates (e.g., C₆D₆) to trace H/D exchange kinetics via ¹H NMR .

- EPR spectroscopy: Detect Mn(I/II/III) oxidation states during catalytic cycles, correlating spin states with turnover frequencies.

- Kinetic isotope effects (KIE): Compare kH/kD values to distinguish radical vs. concerted pathways. Control experiments with CO pressure variations confirm CO ligand lability .

Q. What methodologies reconcile conflicting reports on the environmental toxicity of manganese tricarbonyl derivatives?

Methodological Answer:

- Comparative exposure studies: Use standardized cell lines (e.g., HEK-293) and dose-response assays (0.1–100 μM) to quantify cytotoxicity, controlling for Mn²⁺ leaching via ICP-MS .

- Ecotoxicity modeling: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation factors, validated against freshwater algae (Chlorella vulgaris) growth inhibition data .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。